methyl 3-chloro-2-methyl-3-oxopropanoate

Catalog No.
S1965464
CAS No.
23185-24-2
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-chloro-2-methyl-3-oxopropanoate

CAS Number

23185-24-2

Product Name

methyl 3-chloro-2-methyl-3-oxopropanoate

IUPAC Name

methyl 3-chloro-2-methyl-3-oxopropanoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3

InChI Key

OWRCJIZVGNZKDU-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)C(=O)Cl

Canonical SMILES

CC(C(=O)OC)C(=O)Cl

Methyl 3-chloro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3C_5H_7ClO_3 and a CAS number of 23185-24-2. This compound is a derivative of propanoic acid characterized by the presence of a chlorine atom, a methyl group, and an ester functional group. It is primarily utilized in various

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
  • Reduction: The carbonyl group within the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base, yielding the corresponding carboxylic acid and methanol .

The synthesis of methyl 3-chloro-2-methyl-3-oxopropanoate can be achieved through multiple methods:

  • Esterification: This method involves the reaction of 3-chloro-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.
  • Chlorination: Another approach includes chlorinating methyl 2-methyl-3-oxopropanoate using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom at the desired position .

Methyl 3-chloro-2-methyl-3-oxopropanoate has diverse applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
  • Medicinal Chemistry: It acts as a building block for developing potential drug candidates and bioactive molecules.
  • Industrial Uses: Methyl 3-chloro-2-methyl-3-oxopropanoate is employed in producing specialty chemicals and materials with specific properties .

Methyl 3-chloro-2-methyl-3-oxopropanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaSimilarity Index
Ethyl 3-chloro-2-methyl-3-oxopropanoateC6H9ClO30.75
Methyl 4-chloro-4-oxobutanoateC5H7ClO30.75
Methyl 5-chloro-5-oxopentanoateC6H11ClO30.73
Potassium 3-methoxy-3-oxopropanoateC4H7O4K0.63
Methyl malonic acid chloride methyl esterC6H9ClO40.62

These compounds exhibit variations in their carbon chain lengths and functional groups, which influence their reactivity and applications. Methyl 3-chloro-2-methyl-3-oxopropanoate stands out due to its unique combination of chlorine and ester functionalities, making it particularly useful in organic synthesis and medicinal chemistry applications .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 04-14-2024

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